2-Carboxy-4-methoxyphenylhydrazine

Description

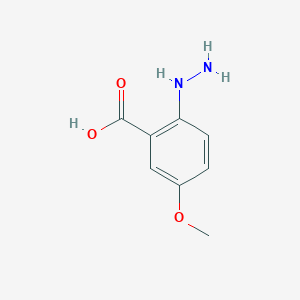

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-5-2-3-7(10-9)6(4-5)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHQARNJUDWWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Carboxy 4 Methoxyphenylhydrazine and Its Functionalized Analogs

Precursor Synthesis and Regioselective Introduction of Substituents

The foundational step in synthesizing 2-Carboxy-4-methoxyphenylhydrazine is the construction of the arylhydrazine scaffold, which is then followed by the precise placement of a carboxyl group.

The preparation of arylhydrazines, such as 4-methoxyphenylhydrazine, typically starts from the corresponding aniline (B41778) derivative. A common method involves the diazotization of p-anisidine (B42471) (4-methoxyaniline) followed by reduction. chemicalbook.comchemicalbook.compublish.csiro.au

The process begins with the diazotization of p-anisidine using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). chemicalbook.com This reaction yields the corresponding diazonium salt. Subsequently, this salt is reduced to form the hydrazine (B178648) derivative. Stannous chloride (SnCl₂) is a frequently used reducing agent for this transformation. chemicalbook.compublish.csiro.au However, the reaction conditions, particularly temperature, are critical. For instance, the reduction of the diazonium salt of 4-anisidine with stannous chloride at -25°C can produce 4-methoxyphenylhydrazine in a 70% yield. publish.csiro.au Conducting the reaction at 0°C can lead to the reductive cleavage of the N-N bond, regenerating the parent amine and resulting in a lower yield of the desired hydrazine. publish.csiro.au

An alternative route involves the use of zinc powder and ammonium (B1175870) acetate (B1210297) in methanol, followed by treatment with sodium hydroxide (B78521) and subsequent acidification with hydrochloric acid in diethyl ether. guidechem.com Another approach utilizes sodium sulfite (B76179) as a reducing agent in a more environmentally friendly process. google.com This method involves the formation of a methoxyphenyldiazonium salt, which is then reduced with sodium sulfite and hydrogen sulfite to produce methoxyphenylhydrazine hydrochloride. google.com

Table 1: Comparison of Synthetic Routes to 4-Methoxyphenylhydrazine

| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |

|---|

The introduction of a carboxyl group at the ortho position to the methoxy (B1213986) group on the phenyl ring is a key step. The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. nih.govmsu.edu

One of the most established methods for ortho-carboxylation of phenols is the Kolbe-Schmitt reaction, which involves the reaction of a phenoxide with carbon dioxide under high pressure and temperature. msu.edunih.gov While typically applied to phenols, this reaction highlights a strategy for direct C-H carboxylation. For methoxy-substituted rings, strategies often involve directed ortho-metalation followed by carboxylation. This involves using a directing group to selectively deprotonate the ortho position, followed by quenching with an electrophilic carbon source like carbon dioxide.

Recent advancements have focused on transition-metal-catalyzed C-H activation for direct carboxylation. For example, rhodium-catalyzed carboxylation of arenes with CO₂ has been demonstrated, where electron-donating groups like methoxy can lead to a mixture of meta and ortho-carboxylated products. nih.gov Palladium-catalyzed ortho-C–H oxygenation of aryl halides presents another pathway, where a methoxy group can be introduced and subsequently functionalized. researchgate.net The methoxy group's directing ability is crucial in these regioselective transformations.

Direct and Convergent Synthetic Routes to this compound

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. For the initial synthesis of the 4-methoxyphenylhydrazine precursor, temperature control during the reduction of the diazonium salt is critical to prevent side reactions. publish.csiro.au In subsequent carboxylation steps, the choice of catalyst, solvent, temperature, and pressure can significantly influence the regioselectivity and yield. For instance, in the synthesis of pyrazole (B372694) derivatives from substituted phenylhydrazines, the reaction time and yield can be dramatically improved by using microwave irradiation instead of conventional heating. rsc.org

Catalysts and reagents play a pivotal role in directing the synthesis towards the desired product. In the synthesis of arylhydrazines, the choice of reducing agent (e.g., SnCl₂, Na₂SO₃) affects both the yield and the environmental impact of the process. publish.csiro.augoogle.com For the carboxylation step, the use of specific catalysts can enable regioselective C-H functionalization. For example, palladium catalysts in conjunction with specific ligands can facilitate ortho-C-H activation. researchgate.net The choice of acid or base catalyst is also crucial in many reactions involving hydrazines. For instance, the Fischer indole (B1671886) synthesis, which utilizes phenylhydrazines, is highly dependent on the acid catalyst used, with choices ranging from Brønsted acids like HCl to Lewis acids like ZnCl₂. whiterose.ac.uk

Hydrazine reagents themselves are important derivatizing agents, often used to react with carbonyl compounds to form stable hydrazones. researchgate.net This reactivity can be harnessed in multi-component reactions to build complex heterocyclic structures. acs.orgnih.gov

Green Chemistry Principles in the Synthesis of Functionalized Hydrazines

The principles of green chemistry are increasingly being applied to the synthesis of functionalized hydrazines to create more environmentally sustainable processes. mdpi.com This includes the use of safer solvents, reducing waste, improving atom economy, and using catalysts to enhance energy efficiency. mdpi.comdynamicscience.com.au

One key aspect is the use of water as a solvent, which is non-toxic and environmentally benign. acs.orgnih.gov The development of catalyst- and solvent-free synthesis methods, such as using grinding techniques, further aligns with green chemistry principles. rsc.orgmdpi.com For instance, the synthesis of pyranopyrazoles from hydrazine hydrate (B1144303) and other components has been achieved with high yields in short reaction times using a grinding technique without any solvent. rsc.org

The use of recyclable catalysts, such as magnetic nanoparticles, is another green approach. rsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. rsc.org Furthermore, the replacement of hazardous reagents with greener alternatives is a significant goal. For example, replacing toxic hydrazine with the less hazardous hydrazine hydrate is a step towards safer chemical processes. dynamicscience.com.au The use of organocatalysts like L-proline, which is biodegradable and non-toxic, also represents a green alternative to traditional metal-based catalysts. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2 Carboxy 4 Methoxyphenylhydrazine

Transformations Involving the Hydrazine (B178648) Functionality

The hydrazine group (-NHNH₂) is a potent nucleophile and a crucial building block in synthetic organic chemistry, primarily for the construction of nitrogen-containing heterocyclic systems.

The hydrazine moiety of 2-Carboxy-4-methoxyphenylhydrazine readily participates in cyclocondensation reactions with appropriate bifunctional electrophiles to form a variety of five-membered heterocyclic rings.

Pyrazoles: The most common synthesis of pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. acs.orgnih.gov In the case of this compound, reaction with compounds like acetylacetone (B45752) or other β-diketones would be expected to yield substituted pyrazole (B372694) derivatives. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. acs.orgorganic-chemistry.org For instance, the reaction of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in refluxing ethanol (B145695) yields an ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. prepchem.com When using unsymmetrical 1,3-diketones, the formation of two regioisomeric pyrazoles is possible, although the substitution on the phenylhydrazine (B124118) can influence the regioselectivity. conicet.gov.armetu.edu.tr

Triazoles and Oxadiazoles: The synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles often begins with the conversion of a hydrazine to a corresponding acid hydrazide or thiosemicarbazide (B42300) intermediate. mdpi.comnih.gov For example, after converting the primary amine of the hydrazine to an acid hydrazide, reaction with carbon disulfide in a basic medium can lead to the formation of an oxadiazole-thione, which can be a precursor to other derivatives. nih.govimpactfactor.org Similarly, reaction of an acid hydrazide with an isothiocyanate can produce a thiosemicarbazide, which upon alkaline-mediated cyclization, yields a triazole-thiol. mdpi.comnih.gov These synthetic pathways highlight the versatility of the hydrazine group in forming diverse heterocyclic scaffolds.

Table 1: Examples of Cyclocondensation Reactions with Hydrazine Derivatives

| Starting Hydrazine | Reagent | Heterocyclic Product | Reference |

|---|---|---|---|

| (4-methoxyphenyl)hydrazine | Ethyl (ethoxymethylene)cyanoacetate | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | prepchem.com |

| Phenylhydrazine | 1,3-Diketones | Pyrazole derivatives | metu.edu.tr |

| Hydrazine Hydrate (B1144303) | β-Diketone derivatives | Pyrazole derivatives | acs.orgnih.gov |

| Acid Hydrazide | Carbon Disulfide / KOH | 1,3,4-Oxadiazole-2-thione | nih.govimpactfactor.org |

| Acid Hydrazide | Phenyl Isothiocyanate / NaOH | 4-Phenyl-5-substituted-4H-1,2,4-triazole-3-thiol | mdpi.com |

The reaction of the terminal nitrogen of the hydrazine group with carbonyl compounds such as aldehydes and ketones results in the formation of hydrazones. chemtube3d.comdergipark.org.tr This condensation reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to produce the C=N double bond of the hydrazone. acs.org

The formation of hydrazones is generally a robust and high-yielding reaction. For example, 4-methoxyphenylhydrazine reacts with benzaldehyde (B42025) to form the corresponding benzaldehyde 1-(4-methoxyphenyl)hydrazone. nih.gov These hydrazone derivatives are often stable, crystalline solids and can serve as important intermediates for further transformations, such as cyclization reactions to form other heterocyclic systems. organic-chemistry.org

Chemical Behavior of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is an acidic functional group that can undergo a range of typical carboxylate reactions. Its proximity to the hydrazine group on the aromatic ring also allows for potential intramolecular interactions.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A common method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation under mild conditions. orgsyn.org This is particularly useful for reactions with sterically hindered alcohols. orgsyn.org

Amidation: The synthesis of amides from the carboxylic acid group can be achieved by reacting it with an amine in the presence of a peptide coupling reagent. Reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are effective for this transformation. d-nb.info

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide is a potential reaction, although it often requires harsh conditions, such as heating the corresponding carboxylate salt. environmentclearance.nic.in In some molecular contexts, decarboxylation can occur more readily if it facilitates a subsequent favorable reaction pathway. acs.org

The ortho-positioning of the carboxylic acid and hydrazine groups on the phenyl ring creates the potential for intramolecular cyclization reactions. Under dehydration conditions, these two groups could react to form a six-membered cyclic hydrazide, specifically a derivative of benzo[e] organic-chemistry.orgCurrent time information in Bangalore, IN.scispace.comtriazin-3(2H)-one. Such cyclizations are driven by the formation of a stable cyclic system and are common for ortho-substituted benzoic acids with appropriate nucleophiles.

Aromatic Ring Reactivity Governed by Substituent Effects (Methoxy and Carboxy)

The susceptibility of the aromatic ring to electrophilic substitution is governed by the combined electronic effects of the hydrazine, methoxy (B1213986), and carboxy substituents.

Activating and Deactivating Effects: Substituents on a benzene (B151609) ring significantly influence its reactivity towards electrophiles. libretexts.orglibretexts.org

The methoxy group (-OCH₃) is a strongly activating group. It donates electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive than benzene. libretexts.orgmasterorganicchemistry.com

The hydrazine group (-NHNH₂) , similar to an amino group, is also a strong activating group due to the lone pair of electrons on the nitrogen adjacent to the ring, which can be delocalized into the π-system.

The carboxy group (-COOH) is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and less reactive towards electrophiles. unizin.orgpressbooks.pub

Directing Effects: The position of a new substituent is determined by the directing effects of the groups already present.

The activating methoxy and hydrazine groups are ortho-, para-directors . unizin.org

The deactivating carboxy group is a meta-director . unizin.org

In this compound, the powerful activating and ortho-, para-directing influences of the methoxy and hydrazine groups are expected to dominate the deactivating, meta-directing effect of the carboxylic acid. The available positions for substitution are C3, C5, and C6.

Position 5: This position is ortho to the strongly activating methoxy group and meta to the deactivating carboxy group. Both effects reinforce substitution at this site.

Position 6: This position is ortho to the activating hydrazine group and para to the deactivating carboxy group.

Position 3: This position is ortho to both the hydrazine and the carboxy group, a sterically hindered and electronically less favored site.

Considering the synergistic directing effects, electrophilic substitution is most likely to occur at position 5 , which is activated by the potent methoxy group and directed meta by the carboxyl group.

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| Hydrazine (-NHNH₂) | 1 | Electron Donating (Resonance) | Activating | Ortho, Para |

| Carboxy (-COOH) | 2 | Electron Withdrawing (Inductive & Resonance) | Deactivating | Meta |

| Methoxy (-OCH₃) | 4 | Electron Donating (Resonance) | Strongly Activating | Ortho, Para |

Directed Aromatic Functionalization

The hydrazine group is the primary functionality for many characteristic reactions, most notably the Fischer indole (B1671886) synthesis, which transforms phenylhydrazines and carbonyl compounds into indoles under acidic conditions. wikipedia.orgrsc.org The substituents on the aromatic ring—the activating, ortho, para-directing methoxy group and the deactivating, meta-directing carboxyl group—play a crucial role in determining the regiochemical outcome of such cyclizations.

In the context of the Fischer indole synthesis, this compound would first condense with an aldehyde or ketone to form a phenylhydrazone intermediate. The subsequent acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization can, in principle, proceed in two directions. wikipedia.org

Cyclization toward C-3: Attack at the C-3 position (adjacent to the carboxyl group) is electronically disfavored due to the deactivating nature of the -COOH group.

Cyclization toward C-5: Attack at the C-5 position (adjacent to the methoxy group) is electronically favored due to the activating, electron-donating nature of the -OCH₃ group.

Therefore, the Fischer indole synthesis using this compound is predicted to yield predominantly 5-carboxy-7-methoxyindole derivatives. This directing effect is a classical example of substituent influence in electrophilic aromatic-type reactions. Research on other methoxy-substituted phenylhydrazones has sometimes revealed "abnormal" cyclization pathways, where the reaction proceeds contrary to simple electronic expectations, although this is less common. nih.govnih.gov

Beyond indole synthesis, the phenyl ring is subject to electrophilic aromatic substitution. The directing effects of the existing substituents are additive. The methoxy group strongly activates the ortho (C-5) and para (C-1, occupied) positions, while the carboxyl group deactivates the ring and directs incoming electrophiles to the meta position (C-3 and C-5). The C-5 position is thus strongly activated by the methoxy group and simultaneously the meta-position relative to the carboxyl group, making it the most probable site for electrophilic attack in reactions like halogenation, nitration, or Friedel-Crafts reactions. masterorganicchemistry.com

Generation and Reactivity of Aryl Radicals

Aryl hydrazines serve as effective precursors for the generation of aryl radicals through oxidative processes. acs.org A mild and efficient strategy involves the reaction of an aryl hydrazine with catalytic amounts of molecular iodine in the open air. This method has been successfully applied to analogs like 4-methoxyphenylhydrazine to generate the corresponding 4-methoxyphenyl (B3050149) radical. acs.org

The proposed mechanism involves the oxidation of the hydrazine to a diazene (B1210634) intermediate, which then loses a molecule of nitrogen (N₂) to form the aryl radical. The presence of the electron-withdrawing carboxylic acid group in this compound would be expected to influence this process. It would likely make the initial oxidation of the hydrazine more difficult compared to its 4-methoxy analog, potentially requiring slightly more forcing conditions. However, once formed, the resulting 2-carboxy-4-methoxyphenyl radical would be a highly reactive intermediate capable of participating in various carbon-carbon and carbon-heteroatom bond-forming reactions.

These generated aryl radicals can be trapped by various radical acceptors. For instance, in studies with 4-methoxyphenylhydrazine, the generated radical was successfully quenched by substituted 1,4-naphthoquinones to yield arylated naphthoquinone products in high yield. acs.org

| Entry | Iodine Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | I₂ (0.3 equiv) | Acetonitrile (ACN) | 40 | ~80 | acs.org |

| 2 | I₂ (0.3 equiv) | 2,2,2-Trifluoroethanol (TFE) | 40 | 91 | acs.org |

| 3 | I₂ (0.3 equiv) | Dichloromethane (DCM) | 40 | 72 | acs.org |

| 4 | I₂ (0.3 equiv) | Methanol (MeOH) | 40 | 65 | acs.org |

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Spectroscopic and Spectrometric Probing of Intermediates

Elucidating the precise reaction pathways of this compound requires the detection and characterization of transient intermediates. A suite of spectroscopic and spectrometric techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of stable intermediates like the initial phenylhydrazone formed in the Fischer indole synthesis. For example, in the characterization of a complex hydrazone derivative, ¹H NMR signals for NH protons were observed at δ 14.24 and 11.29 ppm, while methoxy protons appeared at δ 3.83 ppm. mdpi.com Similar analysis could track the conversion of this compound to its hydrazone.

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups. The disappearance of the N-H stretching bands of the hydrazine and the C=O band of the ketone, and the appearance of a C=N stretch would confirm hydrazone formation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of intermediates and products. Techniques like Electrospray Ionization (ESI) can be used to detect protonated molecular ions [M+H]⁺ of intermediates in the reaction mixture.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving the generation of aryl radicals, EPR is the definitive technique for their detection and characterization. This method can confirm the presence of the unpaired electron and provide information about the radical's electronic environment.

UV-Visible Spectroscopy: The formation of conjugated intermediates, such as phenylhydrazones or diazenes, can be monitored by UV-Vis spectroscopy, as these species often have distinct chromophores that absorb light at different wavelengths compared to the starting materials.

By taking aliquots of a reaction mixture over time and analyzing them with these techniques, a detailed picture of the reaction mechanism, including the rise and fall of key intermediates, can be constructed.

Application of Hard-Soft Acid-Base Theory in Reactivity Prediction

The Hard and Soft Acids and Bases (HSAB) theory provides a powerful framework for understanding and predicting the reactivity of the nucleophilic centers in this compound. The molecule possesses two nitrogen atoms with different electronic environments, leading to distinct nucleophilic characteristics.

Nα (alpha-nitrogen): This nitrogen is directly attached to the aromatic ring. Its lone pair is delocalized into the phenyl ring, making it a softer nucleophilic center. The electron-donating methoxy group at the para-position increases the electron density on the ring and, by extension, on Nα, enhancing its softness. Conversely, the electron-withdrawing carboxyl group at the ortho-position reduces electron density, imparting some hardness.

Nβ (beta-nitrogen): This terminal nitrogen has a more localized lone pair, making it a harder, more basic, and more nucleophilic center compared to Nα.

HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. smolecule.comgoogle.com This can be used to predict the regioselectivity of reactions with various electrophiles.

Hard Electrophiles: Reagents like protons (H⁺) or small, highly charged metal ions will preferentially react at the harder Nβ position. Protonation, the first step in many acid-catalyzed reactions, will occur here.

Soft Electrophiles: Larger, more polarizable electrophiles, such as the carbonyl carbon of an α,β-unsaturated ketone (in a Michael addition) or certain metal ions like Pd(II), would be expected to favor interaction with the softer Nα atom.

Ambident Electrophiles: In reactions with compounds like dimethyl carbonate (DMC), which has both a hard carbonyl carbon and a softer methyl carbon, the reaction site can be tuned. Studies on 4-methoxyphenylhydrazine show that the methoxy group makes the N-anion a harder donor, favoring attack at the hard carbonyl center. nih.gov The presence of the additional electron-withdrawing carboxyl group in this compound would further influence this balance, likely increasing the hardness of both nitrogen centers relative to the 4-methoxy analog.

| Nucleophilic Site | Influencing Groups | Predicted Character | Preferred Electrophiles (Examples) |

|---|---|---|---|

| Nα (Aryl-bound) | -OCH₃ (donating, softening) -COOH (withdrawing, hardening) | Relatively Soft | Soft Acids (e.g., C=C in Michael acceptors, Pd(II)) |

| Nβ (Terminal) | Localized lone pair | Relatively Hard | Hard Acids (e.g., H⁺, Li⁺, Carbonyl Carbon) |

This predictive power allows chemists to select appropriate reagents and conditions to direct functionalization to a specific nitrogen atom, enabling selective synthesis of complex molecules.

Computational and Theoretical Chemistry Studies of 2 Carboxy 4 Methoxyphenylhydrazine and Its Analogs

Quantum Chemical Characterization

Detailed quantum chemical studies provide fundamental insights into the intrinsic properties of a molecule. These computational analyses are crucial for understanding the molecule's stability, electronic nature, and spectroscopic characteristics.

Optimized Geometries and Conformational Landscapes

A computational study on the optimized geometry and conformational landscape of 2-Carboxy-4-methoxyphenylhydrazine would involve determining the most stable three-dimensional arrangement of its atoms. This process typically employs methods like Density Functional Theory (DFT) to explore the potential energy surface of the molecule, identifying various conformers and the energy barriers between them. Such an analysis would reveal the preferred spatial orientation of the carboxyl and methoxy (B1213986) groups relative to the hydrazine (B178648) moiety and the phenyl ring, which is critical for understanding its interaction with other molecules.

No specific data on the optimized geometries or conformational analysis for this compound is currently available in the reviewed literature.

Electronic Structure Analysis (Charge Distribution, Dipole Moments, Molecular Orbitals)

Specific data regarding charge distribution, dipole moments, and molecular orbitals for this compound could not be located in the available scientific literature.

Vibrational Spectroscopy Predictions

Theoretical vibrational analysis involves calculating the frequencies and intensities of the vibrational modes of the molecule. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the carboxyl, methoxy, and hydrazine functional groups. nih.govnih.govresearchgate.net This comparison helps to confirm the molecule's structure and provides insights into its bonding characteristics.

No published theoretical vibrational spectra for this compound are available.

Reactivity and Selectivity Prediction through Theoretical Indices

Computational methods can predict how and where a molecule is likely to react. These predictions are based on indices derived from the molecule's electronic structure.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Specific calculations of Fukui functions or electrophilicity/nucleophilicity indices for this compound have not been reported in the literature reviewed.

Transition State Modeling for Reaction Barriers

Transition state modeling is a powerful computational tool used to study the mechanism of a chemical reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy barrier for the reaction can be determined. This provides quantitative insights into the reaction rate and feasibility. For this compound, this could be applied to understand its synthesis or its participation in reactions like condensation or cyclization. umich.edu

No studies involving transition state modeling for reactions of this compound were found.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with the surrounding environment. In the context of this compound and its analogs, MD simulations provide valuable insights into the influence of solvents on their conformational stability and the nature of their intermolecular interactions, which are crucial for understanding their chemical reactivity, and potential biological activity.

Solvent Effects on Molecular Conformation and Properties

The solvent environment can significantly impact the three-dimensional structure and electronic properties of solutes. For phenylhydrazine (B124118) derivatives, the polarity of the solvent can influence the equilibrium between different conformers and affect their spectroscopic properties.

Research on similar molecules, such as formazan (B1609692) derivatives, has demonstrated that the absorption spectra of these compounds are sensitive to solvent polarity. tubitak.gov.tr This solvatochromism, the change in color with solvent polarity, can be rationalized by MD simulations coupled with quantum mechanical calculations, which can predict the differential solvation of the ground and excited electronic states. While specific data for this compound is not available, the principles derived from studies on analogs like (E)-1-(4-(Benzyloxy)benzylidene)-2-(4-methoxyphenyl)hydrazine are applicable. tubitak.gov.tr

Intermolecular Interactions in Solution and Aggregation

MD simulations are instrumental in elucidating the non-covalent interactions that govern how molecules interact with each other in solution. These interactions include hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, the potential for various intermolecular interactions is high due to the presence of hydrogen bond donors (hydrazine and carboxylic acid protons) and acceptors (carbonyl and methoxy oxygens, and hydrazine nitrogens), as well as the aromatic ring which can participate in π-π stacking.

Computational studies on related phenylhydrazones have highlighted the importance of these interactions in determining their binding affinity to biological targets. nih.gov For example, molecular docking and subsequent MD simulations of N-substituted phenylhydrazones have been used to explore their binding modes within enzyme active sites, revealing key hydrogen bonding and hydrophobic interactions. nih.gov

The table below summarizes typical intermolecular interactions observed in analogs of this compound, which are predicted to be significant for the title compound as well.

| Interaction Type | Functional Groups Involved in this compound | Significance |

| Hydrogen Bonding | Carboxylic acid (-COOH), Hydrazine (-NHNH2), Methoxy (-OCH3) | Directs molecular recognition, influences solubility, and stabilizes specific conformations. |

| π-π Stacking | Phenyl ring | Contributes to the stability of molecular aggregates and binding to aromatic residues in proteins. |

| Hydrophobic Interactions | Phenyl ring, Methoxy group's methyl moiety | Important for interactions in non-polar environments and binding to hydrophobic pockets of macromolecules. |

| Dipole-Dipole Interactions | Carbonyl group (C=O), Methoxy group (C-O-C) | Orients molecules in a specific manner in the condensed phase. |

MD simulations can also predict the propensity of molecules to aggregate in solution. By simulating a system with multiple solute molecules, it is possible to observe the formation of dimers or larger clusters and to analyze the predominant intermolecular forces driving this aggregation. The balance between solute-solute and solute-solvent interactions, which can be quantified through MD simulations, determines the solubility and can be a critical factor in formulation and drug delivery studies. Studies on pyrazole (B372694) derivatives, which can be synthesized from phenylhydrazines, have shown how substituents influence their coordinating abilities and potential for self-assembly. acs.org

Role in the Synthesis of Complex Organic Architectures

Precursor for Advanced Heterocyclic Compounds

2-Carboxy-4-methoxyphenylhydrazine is a key starting material for the synthesis of various advanced heterocyclic compounds. These ring systems are integral components of many biologically active molecules and functional materials.

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and widely used method for the synthesis of pyrazoles. nih.govchim.it this compound can be reacted with various β-diketones or their equivalents to produce a range of substituted pyrazoles. The presence of the carboxyl and methoxy (B1213986) groups on the phenyl ring of the hydrazine (B178648) influences the reactivity and the properties of the resulting pyrazole (B372694) derivatives. scispace.com For instance, the reaction of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of potassium carbonate yields ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. prepchem.com The reaction conditions, such as the solvent and the nature of the catalyst, can significantly affect the regioselectivity of the cyclization, especially when unsymmetrical dicarbonyl compounds are used. The resulting pyrazole-based scaffolds can be further modified to create a library of derivatives with diverse biological activities. nih.govchemmethod.comastate.eduacs.org

Table 1: Synthesis of Pyrazole Derivatives

| Reactant A | Reactant B | Product | Reference |

|---|---|---|---|

| (4-methoxyphenyl)hydrazine hydrochloride | Ethyl (ethoxymethylene)cyanoacetate | Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | prepchem.com |

| Substituted Phenylhydrazine (B124118) | 1,3-Diketones | Substituted Pyrazoles | nih.govchim.it |

| 4-Methoxyphenylhydrazine | β-Diketones | 1-(4-methoxyphenyl)pyrazole derivatives | scispace.com |

This compound can be a precursor for the synthesis of triazole and oxadiazole ring systems, which are important five-membered heterocycles with a broad spectrum of biological activities. nih.govmdpi.com The general strategy involves the conversion of the carboxylic acid group into a hydrazide, which then serves as a key intermediate for cyclization reactions. nih.gov For example, the acid hydrazide can be reacted with carbon disulfide to form an oxadiazole-thione, which can be further transformed into a triazole-thiol. nih.gov Alternatively, condensation of the acid hydrazide with various reagents can lead to the formation of substituted 1,2,4-triazoles and 1,3,4-oxadiazoles. researchgate.netorientjchem.orgrsc.org The specific reaction conditions and the choice of cyclizing agent determine the final heterocyclic system. mdpi.com For instance, reacting a carbohydrazide (B1668358) with indoline-2,3-dione under acidic conditions can yield a triazole-carbohydrazide derivative. mdpi.com

The Fischer indole (B1671886) synthesis is a classic and versatile method for constructing the indole ring system, a core structure in many natural products and pharmaceuticals. wikipedia.orgnih.govrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgopenmedicinalchemistryjournal.com this compound can be utilized in this reaction to produce indoles with specific substitution patterns on the benzene (B151609) ring. The electronic nature of the substituents on the phenylhydrazine can influence the ease and outcome of the cyclization. rsc.org For example, the reaction of 4-methoxyphenylhydrazine with a ketone can proceed smoothly to give the corresponding indole in good yield. rsc.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction. wikipedia.orgrsc.org In some cases, particularly with α,α-disubstituted carbonyl compounds, the reaction can lead to the formation of indolenine derivatives. rsc.orgrsc.org

Table 2: Fischer Indole Synthesis

| Phenylhydrazine | Carbonyl Compound | Product | Catalyst | Reference |

|---|---|---|---|---|

| (Substituted) Phenylhydrazine | Aldehyde or Ketone | Indole | Acid | wikipedia.org |

| 4-Methoxyphenylhydrazine | Propiophenone | 5-Methoxy-2-methyl-3-phenylindole | - | rsc.org |

| p-Methoxyphenylhydrazine hydrochloride | 2,3-Dihydrofuran | 3-(2-Hydroxyethyl)-5-methoxyindole | - | rsc.org |

Design and Development of Specialized Chemical Probes and Ligands

The unique structural features of this compound make it a valuable starting material for the design and synthesis of specialized chemical probes and ligands for various applications in chemistry and biology.

Hydrazinecarbothioamides, also known as thiosemicarbazides, are versatile intermediates in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities. nih.govarkat-usa.org this compound can be converted into its corresponding isothiocyanate, which can then react with various amines or hydrazides to form substituted carbothioamide frameworks. mdpi.commdpi.comdergipark.org.trnih.gov For example, the reaction of a quinoline-4-carboxylic acid hydrazide with a substituted phenylisothiocyanate can yield 2-(quinoline-4-carbonyl)-N-arylhydrazine-1-carbothioamides. mdpi.com These carbothioamide derivatives can serve as precursors for the synthesis of thiadiazoles and other sulfur-containing heterocycles. mdpi.com The synthesis of N-aryl substituted thiosemicarbazones can be achieved through the condensation of an appropriate thiosemicarbazide (B42300) with an aldehyde or ketone. researchgate.net

Table 3: Synthesis of Substituted Carbothioamide Frameworks

| Reactant A | Reactant B | Product | Reference |

|---|---|---|---|

| Quinoline-4-carboxylic acid hydrazide | Substituted phenylisothiocyanate | 2-(Quinoline-4-carbonyl)-N-arylhydrazine-1-carbothioamide | mdpi.com |

| 3-Acetylindole | N-Aryl thiosemicarbazide | Indole-based N-aryl substituted thiosemicarbazones | researchgate.net |

| 2-Amino-6-methoxypyrimidin-4-yl)-hydrazine | 4-Methoxyphenyl (B3050149) isothiocyanate | 2-(2-Amino-6-methoxypyrimidin-4-yl)-N-(4-methoxyphenyl) hydrazine carbothioamide | mdpi.com |

Hydrazine derivatives are important reagents for the development of fluorogenic and chromogenic probes, which are used for the sensitive detection of various analytes. rsc.orgresearchgate.net The reactivity of the hydrazine group allows for its incorporation into molecular scaffolds that exhibit changes in their optical properties upon reaction with a target molecule. While specific examples directly utilizing this compound for this purpose are not detailed in the provided context, the general principles of probe design suggest its potential in this area. rsc.org The development of such probes often involves the strategic placement of fluorophores and recognition moieties. nih.govgoogle.com The synthesis of such probes would involve coupling the hydrazine moiety of this compound with a suitable signaling unit.

Advanced Analytical Chemistry Research Applications of 2 Carboxy 4 Methoxyphenylhydrazine Derivatives

Methodologies for Detection and Quantification of Chemical Species

Hydrazone derivatives have emerged as highly effective tools for the detection and quantification of a wide array of chemical species, including metal ions, anions, and organic substrates. Their efficacy stems from the presence of both proton donor and acceptor sites within their structure, facilitating strong interactions with target analytes. mdpi.comdergipark.org.tr

Chelation and Sensing of Metal Ions

Hydrazone-based chemosensors are widely employed for the detection of metal ions, a critical task in environmental monitoring and biological studies. nih.govscilit.com These sensors operate through the formation of stable complexes with metal ions, leading to a measurable signal, such as a change in color or fluorescence. nih.govmdpi.com The coordination chemistry of hydrazones is adaptable, allowing for the design of sensors with high selectivity and sensitivity for specific metal ions. researchgate.net

For instance, a novel hydrazide–hydrazone-based fluorogenic molecule, 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide (L), has been synthesized and demonstrated a "turn-on" enhanced fluorescence and colorimetric response towards iron(III) (Fe³⁺) and copper(II) (Cu²⁺) ions, respectively. nih.gov This sensor exhibited a distinct color change from colorless to yellow in the presence of Cu²⁺ in a DMSO medium. nih.gov Another study reported a thiophene-based hydrazone (TH) that selectively binds to Cu²⁺ and Fe³⁺ ions, with limits of detection (LOD) of 6 μM and 9 μM, respectively. eurekaselect.com The binding constants for the TH:Cu²⁺ and TH:Fe³⁺ complexes were determined to be 3 x 10⁴ M⁻¹ and 4.5 x 10³ M⁻¹, respectively. eurekaselect.com

The versatility of hydrazone derivatives is further highlighted by the development of a polymeric membrane sensor incorporating 1-acenaphthoquinone 1-thiosemicarbazone for the selective detection of nickel(II) (Ni²⁺) ions. abechem.com This sensor displayed a wide linear concentration range of 1.0×10⁻⁶ to 1.0×10⁻¹ M with a low detection limit of 5.0×10⁻⁷ M and a rapid response time of 10 seconds. abechem.com

Table 1: Performance of Hydrazone-Based Metal Ion Sensors

| Hydrazone Derivative | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Binding Constant (Ka) |

| 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide (L) | Fe³⁺, Cu²⁺ | Fluorescence, Colorimetric | Not specified | Not specified |

| Thiophene-based hydrazone (TH) | Cu²⁺, Fe³⁺ | UV-Vis | 6 μM (Cu²⁺), 9 μM (Fe³⁺) | 3 x 10⁴ M⁻¹ (Cu²⁺), 4.5 x 10³ M⁻¹ (Fe³⁺) |

| 1-acenaphthoquinone 1-thiosemicarbazone | Ni²⁺ | Potentiometric | 5.0×10⁻⁷ M | Not specified |

| Quinoxaline based sensor | Al³⁺ | Fluorescence | 22 nM | Not specified |

| Anthracene derived sensor | Cu²⁺ | Not specified | Not specified | Not specified |

Recognition of Anions and Organic Substrates

The ability of hydrazone derivatives to act as hydrogen bond donors makes them excellent candidates for the recognition of anions. scispace.com The acidic N-H proton in the hydrazone moiety can form hydrogen bonds with anions, leading to a detectable signal, often a color change. scispace.comaip.org

A study on phosphine (B1218219) substituted hydrazones demonstrated their utility in anion recognition. scispace.com Specifically, {Ph₂P(O)C₆H₄CHNNHC₆H₃(2,4-NO₂)₂} (4) showed a strong binding affinity for fluoride (B91410), acetate (B1210297), and dihydrogen phosphate (B84403) anions in aprotic solvents like acetonitrile. scispace.com The interaction resulted in a visible color change, allowing for naked-eye detection. scispace.com

Similarly, two novel dinitrophenyl hydrazones functionalized with a quinoline (B57606) moiety exhibited a color change from light yellow to magenta in the presence of dihydrogen phosphate (H₂PO₄⁻), acetate (CH₃COO⁻), benzoate (B1203000) (BzO⁻), cyanide (CN⁻), and fluoride (F⁻) ions. mdpi.com The sensing mechanism is believed to involve the deprotonation of the NH group, which is influenced by the basicity of the anion. mdpi.com For example, the highly basic cyanide ion induced a significant response. mdpi.com

A novel hydrazone, 1,3-bis (2-formylphenoxy) propane (B168953) bis (2,4-dinitrophenyl hydrazine) (S), was synthesized for the colorimetric and potentiometric detection of monohydrogen phosphate (MHP). nih.gov A sudden color change from light yellow to dark violet was observed upon the addition of MHP, with a detection limit of 7.58 × 10⁻⁹ mol L⁻¹ using a coated graphite (B72142) electrode. nih.gov

Beyond simple anions, hydrazone derivatives can also detect organic molecules. For instance, naphthalimide-based glyoxal (B1671930) hydrazone has been used for the biological imaging of cysteine and homocysteine through fluorescence spectroscopy, showing a color change from dark to green. researchgate.net

Development of Novel Analytical Reagents and Probes

The unique chemical properties of hydrazone derivatives have led to their development as novel reagents and probes for various analytical techniques, including spectrophotometry and chromatography.

Spectrophotometric Assay Development

Hydrazones are extensively used as chromogenic reagents in spectrophotometric methods for the determination of metal ions. researchgate.netscispace.com They react with metal ions to form colored complexes, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion. iiardjournals.org

For example, a synthesized glutaraldehydephenyl hydrazone (GPH) was used for the direct UV-Vis spectrophotometric determination of lead, chromium, cadmium, and arsenic in environmental samples. researchgate.net The reagent formed stable colored complexes with these metals in a slightly acidic to neutral pH range (6.5-7.5). researchgate.net The molar absorptivity of the GPH reagent ranged from 2.213×10⁴ L mol⁻¹ cm⁻¹ for lead to 2.460×10⁴ L mol⁻¹ cm⁻¹ for arsenic, with detection limits in the sub-ppm range. researchgate.net

Another example is the use of cinnamaldehyde (B126680) isonicotinoylhydrazone (CINH) for the derivative spectrophotometric determination of ruthenium(III). asianpubs.org This reagent forms a brownish-yellow water-soluble complex with Ru(III) at pH 3.0, with a maximum absorbance at 402 nm. asianpubs.org The method is sensitive, with a molar absorptivity of 1.25 × 10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.00809 μg/cm². asianpubs.org

Table 2: Spectrophotometric Determination of Metal Ions using Hydrazone Reagents

| Hydrazone Reagent | Target Metal Ion | Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Glutaraldehydephenyl hydrazone (GPH) | Pb, Cr, Cd, As | 360.0 nm (Cr) to 395.0 nm (Pb, As) | 2.213×10⁴ (Pb) to 2.460×10⁴ (As) |

| Cinnamaldehyde isonicotinoylhydrazone (CINH) | Ru(III) | 402 nm | 1.25 × 10⁴ |

Chromatographic Derivatization Agents

In chromatography, derivatization is often employed to improve the analytical properties of target compounds, such as their volatility or detectability. Hydrazone derivatives are used as derivatizing agents, particularly for carbonyl compounds. acs.org

Girard-T reagent, a type of hydrazone, is used for the derivatization of α-dicarbonyls and conjugated aldehydes, allowing for their analysis by ion-pair reverse-phase liquid chromatography. nih.gov This method offers a simple, one-step derivatization with good linearity and reproducibility, and detection limits in the range of 0.06-0.09 μM for compounds like glyoxal and methylglyoxal. nih.gov

The biotransformation of a prospective neuroprotective pyrrole-based hydrazone was studied using a validated RP-HPLC method. mdpi.com This highlights the use of chromatographic techniques in understanding the metabolic fate of hydrazone-based compounds. mdpi.com Gas chromatography has also been employed for the separation of 2,4-dinitrophenylhydrazone derivatives of carbonyl compounds. acs.org

Applications in Environmental and Material Sciences

The high sensitivity and selectivity of hydrazone-based sensors and reagents make them invaluable in environmental and material sciences. They are used for the detection of heavy metal ions in water and soil samples, helping to monitor and control pollution. dergipark.org.triiardjournals.org

For instance, the aforementioned polymeric membrane sensor for Ni²⁺ was successfully used to determine the concentration of nickel ions in real water samples. abechem.com The spectrophotometric method using CINH was employed for the determination of ruthenium(III) in river water samples. asianpubs.org Furthermore, hydrazone-based chemosensors are being developed for their application in live-cell imaging to detect biologically important metal ions. nih.gov

In material sciences, hydrazone derivatives are explored for their potential in developing molecular switches and organic light-emitting diodes (OLEDs), indicating a broad scope of application beyond analytical sensing. scilit.com

Future Research Directions and Unexplored Avenues for 2 Carboxy 4 Methoxyphenylhydrazine

Innovations in Synthetic Strategies and Methodological Refinement

The development of novel and efficient synthetic routes to 2-Carboxy-4-methoxyphenylhydrazine and its derivatives is a primary area for future investigation. Current methods, while effective, can often be improved in terms of yield, selectivity, and environmental impact. Future research should focus on the development of greener synthetic approaches. nih.gov This includes the exploration of water as a solvent, the use of catalytic amounts of reagents, and the development of one-pot syntheses to minimize waste and improve efficiency. nih.govmdpi.com

Microwave-assisted synthesis is another promising avenue for accelerating reaction times and improving yields. mdpi.com Furthermore, the development of continuous flow processes for the synthesis of phenylhydrazine (B124118) salts could offer significant advantages in terms of safety, scalability, and product consistency. google.com

| Area of Innovation | Potential Advancements | Key Research Focus |

| Green Chemistry | Use of aqueous media, catalytic reagents, and one-pot reactions. nih.govmdpi.com | Minimizing solvent waste and energy consumption. |

| Process Intensification | Microwave-assisted synthesis and continuous flow processes. mdpi.comgoogle.com | Enhancing reaction speed, control, and scalability. |

| Novel Starting Materials | Exploration of alternative precursors and functional group transformations. | Expanding the synthetic toolbox and accessing novel derivatives. |

In-depth Exploration of Novel Reaction Pathways and Catalytic Applications

This compound and its parent compound, 4-methoxyphenylhydrazine, have been instrumental in well-established reactions like the Fischer indole (B1671886) synthesis. rsc.orgub.edu However, the full scope of their reactivity is yet to be charted. Future research should delve into uncovering new reaction pathways and expanding their catalytic applications.

A significant area of interest lies in the generation of aryl radicals from aryl hydrazines for use in arylation reactions. acs.orgnih.gov The development of mild and efficient methods for generating these radicals using catalytic iodine in the presence of air opens up new possibilities for carbon-carbon and carbon-heteroatom bond formation. acs.orgnih.gov Further investigation into the substrate scope and mechanistic details of these reactions is warranted.

The use of this compound in multicomponent reactions for the green synthesis of complex molecules, such as pyrazolone (B3327878) derivatives, is another exciting frontier. nih.gov These reactions offer high atom economy and allow for the rapid construction of molecular diversity. Exploring new multicomponent reactions involving this hydrazine (B178648) derivative could lead to the discovery of novel bioactive compounds.

Furthermore, its application in cycloaddition reactions, beyond the traditional pyrazole (B372694) formation, should be investigated. mdpi.comconicet.gov.ar This could involve exploring its reactivity with different dipolarophiles to synthesize a wider range of heterocyclic systems.

| Reaction Type | Potential Applications | Key Research Focus |

| Aryl Radical Generation | Synthesis of arylated naphthoquinones and other complex molecules. acs.orgnih.gov | Development of metal-free, environmentally benign catalytic strategies. |

| Multicomponent Reactions | Green synthesis of pyrazolones and other bioactive heterocycles. nih.gov | Discovery of novel reaction cascades and molecular scaffolds. |

| Cycloaddition Reactions | Synthesis of novel triazoles and other heterocyclic systems. mdpi.com | Exploring reactivity with diverse reaction partners and catalysts. |

| Fischer Indole Synthesis | Total synthesis of complex natural products. rsc.orgub.edu | Development of more efficient and regioselective variants. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the reactivity, properties, and potential applications of molecules like this compound. Future research should leverage advanced computational modeling to accelerate discovery and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic properties of the molecule and its derivatives. researchgate.net This can be particularly valuable in understanding the outcomes of reactions such as pyrazole formation from unsymmetrical 1,3-dicarbonyl compounds. conicet.gov.arresearchgate.net

Molecular docking studies can be used to predict the binding affinity of this compound-derived compounds with biological targets, such as enzymes. kcl.ac.ukmdpi.com This can aid in the rational design of new drug candidates. For instance, understanding the interactions of pyrazole derivatives with enzyme active sites can guide the synthesis of more potent inhibitors. kcl.ac.uk

Predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties can also be developed to assess the drug-likeness of novel compounds derived from this compound at an early stage of the discovery process. researchgate.net

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies, predicting reactivity and regioselectivity. researchgate.net | A deeper understanding of reaction pathways and improved synthetic design. |

| Molecular Docking | Predicting binding modes and affinities with biological targets. kcl.ac.ukmdpi.com | Rational design of novel bioactive compounds and potential drug candidates. |

| ADME Prediction | In silico assessment of pharmacokinetic properties. researchgate.net | Early identification of drug-like molecules with favorable properties. |

Advanced Interdisciplinary Research with Emerging Technologies

The future of chemical research lies in the convergence of disciplines. This compound can serve as a platform for interdisciplinary research that integrates chemistry with materials science, nanotechnology, and biology.

One promising area is the development of novel functional materials. Hydrazone derivatives, which can be synthesized from this compound, have shown potential as corrosion inhibitors, dyes, and components of light-emitting diodes. dergipark.org.tr Future research could focus on designing and synthesizing new materials with tailored optical and electronic properties.

In the realm of nanotechnology, this compound could be used in the synthesis of nanoparticles and polymers with specific functionalities. dergipark.org.tr The carboxylic acid and hydrazine moieties provide handles for surface modification and conjugation to other molecules.

Furthermore, the integration of biocatalysis with the synthesis of derivatives of this compound presents a powerful strategy for producing enantiomerically pure compounds. acs.org The use of enzymes, such as ethylenediamine-N,N′-disuccinic acid lyase, for the asymmetric synthesis of N-arylated amino acids demonstrates the potential of this approach. acs.org Exploring a wider range of enzymes and substrates could lead to the development of novel biocatalytic routes to valuable chiral building blocks.

| Interdisciplinary Field | Potential Application | Key Research Focus |

| Materials Science | Development of corrosion inhibitors, dyes, and organic electronics. dergipark.org.tr | Design and synthesis of novel functional materials with tailored properties. |

| Nanotechnology | Synthesis of functionalized nanoparticles and polymers. dergipark.org.tr | Creating new nanomaterials for applications in sensing, catalysis, and drug delivery. |

| Biocatalysis | Asymmetric synthesis of chiral building blocks. acs.org | Discovery and engineering of enzymes for novel biocatalytic transformations. |

By pursuing these future research directions, the scientific community can significantly expand the utility and understanding of this compound, paving the way for new discoveries and innovations across a range of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.